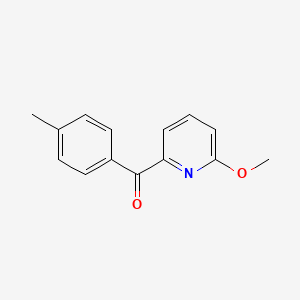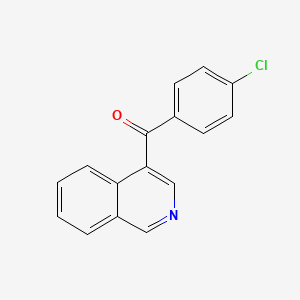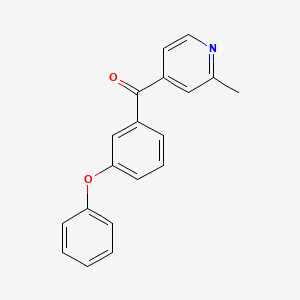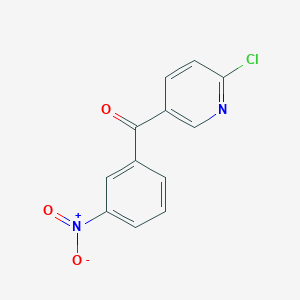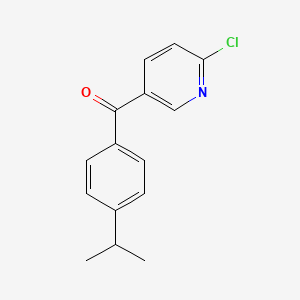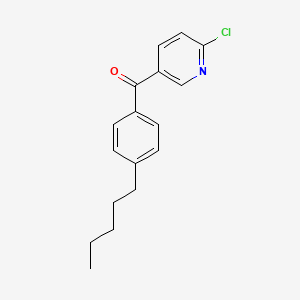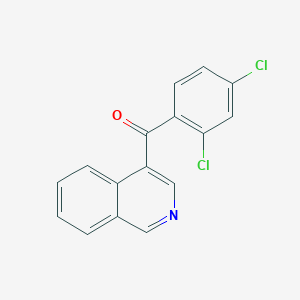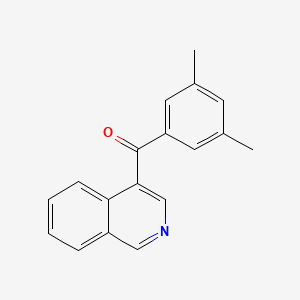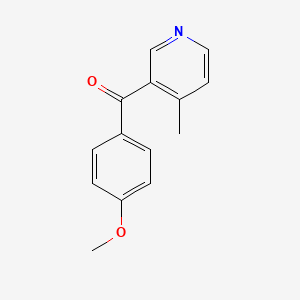
4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid
Descripción general
Descripción
The compound “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” likely contains a chlorosulfonyl group and a carboxylic acid group attached to a thiophene ring . It’s important to note that the exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
While the exact synthesis of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” is not available, chlorosulfonyl compounds are often synthesized by the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid .Molecular Structure Analysis
The molecular structure of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” would likely be a thiophene ring with a chlorosulfonyl group and a carboxylic acid group attached. The exact structure would depend on the positions of these groups on the thiophene ring .Chemical Reactions Analysis
The chemical reactions of “4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid” would likely involve the chlorosulfonyl and carboxylic acid groups. For example, chlorosulfonyl groups can react with water to produce toxic gases .Aplicaciones Científicas De Investigación
Catalyzing Living Radical Polymerizations
This compound is utilized as a chemical reagent in living radical polymerizations. These polymerizations are a type of chain-growth polymerization where the terminal end remains reactive throughout the process. This application is crucial for creating polymers with specific structures and functionalities, which are essential in materials science and engineering .
Preparation of Polymer Bound Transfer Hydrogenation Catalyst
The acid functions as a precursor in the synthesis of polymer-bound catalysts used for transfer hydrogenation reactions. Transfer hydrogenation is widely used in organic synthesis to reduce double bonds using hydrogen donors instead of molecular hydrogen, making the process safer and more practical .
Synthesis of 4-(Carboxymethyl-sulfamoyl)-benzoyladenosine
It serves as a starting material in the synthesis of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine, a compound that could have potential applications in medicinal chemistry, including the development of new pharmaceuticals .
Sulfonation of γ-Cyclodextrin
The compound is used in the sulfonation process of γ-cyclodextrin. Cyclodextrins are cyclic oligosaccharides used to enhance the solubility and stability of drugs, and their sulfonation can further modify their properties for specific pharmaceutical applications .
Chemical Intermediate in Organic Synthesis
As a sulfonyl halide, this compound can act as an intermediate in various organic synthesis reactions, contributing to the creation of a wide range of organic compounds with diverse applications in chemistry and biology .
Reagent in Medicinal Chemistry
In medicinal chemistry, it is employed as a reagent for introducing sulfonyl groups into organic molecules, which is a common modification to alter the biological activity of a compound for therapeutic purposes .
Development of Advanced Materials
The acid’s role in polymerization and as a catalyst precursor highlights its importance in the development of advanced materials with specific mechanical, thermal, or chemical properties for industrial applications .
Environmental Chemistry Research
Its use in the synthesis of complex organic molecules also extends to environmental chemistry, where such compounds can be designed to interact with pollutants, aiding in environmental monitoring and remediation efforts .
Safety And Hazards
Propiedades
IUPAC Name |
4-chlorosulfonyl-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRUVOQVJXGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






